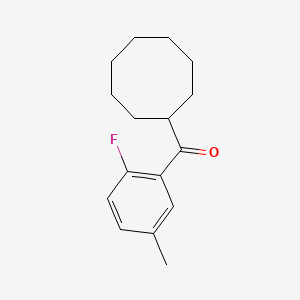
Cyclooctyl(2-fluoro-5-methylphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclooctyl(2-fluoro-5-methylphenyl)methanone is a fascinating chemical compound with a unique structure and properties. It has garnered significant interest in various scientific fields, including organic synthesis, medicinal chemistry, and material science. This compound’s distinct characteristics make it a valuable tool for researchers and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclooctyl(2-fluoro-5-methylphenyl)methanone typically involves the reaction of cyclooctyl ketone with 2-fluoro-5-methylbenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like column chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade reagents and solvents to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Cyclooctyl(2-fluoro-5-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds.
科学研究应用
Cyclooctyl(2-fluoro-5-methylphenyl)methanone has numerous scientific research applications:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: Its unique structure makes it useful in designing new materials with specific properties.
Biological Studies: Researchers study its interactions with biological molecules to understand its potential biological activities.
作用机制
The mechanism of action of Cyclooctyl(2-fluoro-5-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain receptors or enzymes, altering their activity. This can lead to various biological responses, depending on the context of its use.
相似化合物的比较
Similar Compounds
- Cyclooctyl(2-fluorophenyl)methanone
- Cyclooctyl(2-methylphenyl)methanone
- Cyclooctyl(2-chlorophenyl)methanone
Uniqueness
Cyclooctyl(2-fluoro-5-methylphenyl)methanone stands out due to the presence of both a cyclooctyl group and a 2-fluoro-5-methylphenyl group This combination imparts unique chemical and physical properties, making it distinct from other similar compounds
属性
分子式 |
C16H21FO |
|---|---|
分子量 |
248.33 g/mol |
IUPAC 名称 |
cyclooctyl-(2-fluoro-5-methylphenyl)methanone |
InChI |
InChI=1S/C16H21FO/c1-12-9-10-15(17)14(11-12)16(18)13-7-5-3-2-4-6-8-13/h9-11,13H,2-8H2,1H3 |
InChI 键 |
NEUBAYDHFFWORM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)F)C(=O)C2CCCCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


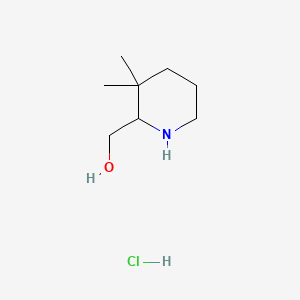

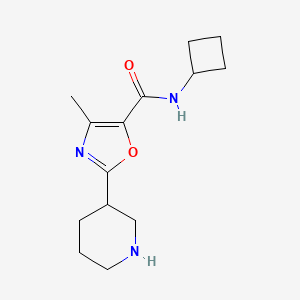
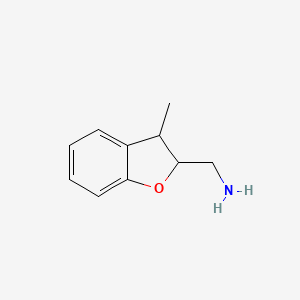
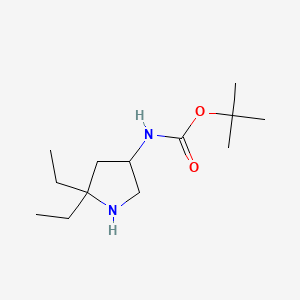
![1-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B13583352.png)
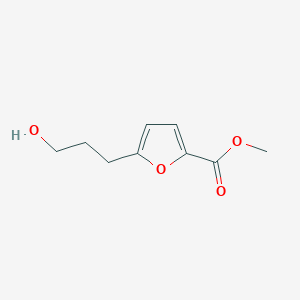

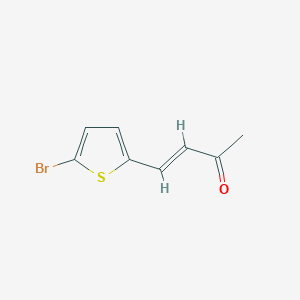
![{7-bromo-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol](/img/structure/B13583366.png)
![Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate](/img/structure/B13583379.png)
![(1S,2R,3S,4S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13583385.png)

![3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-aminedihydrochloride](/img/structure/B13583406.png)
